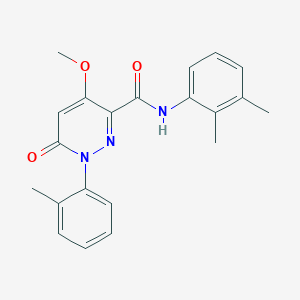![molecular formula C19H15F3N2O4S B2550584 N-{2-[5-(furan-3-il)tiofen-2-il]etil}-N'-[4-(trifluorometoxi)fenil]etanodíamida CAS No. 2034567-43-4](/img/structure/B2550584.png)
N-{2-[5-(furan-3-il)tiofen-2-il]etil}-N'-[4-(trifluorometoxi)fenil]etanodíamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The final step involves the nucleophilic substitution of the ethylated product with 4-(trifluoromethoxy)phenylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Aplicaciones Científicas De Investigación
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
Thiophene derivatives
are essential heterocyclic compounds and show a variety of properties and applications . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Furan derivatives
, on the other hand, are also known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with an ethylamine derivative
-
Preparation of Furan and Thiophene Intermediates
- Furan-3-carboxaldehyde and thiophene-2-carboxaldehyde are synthesized through standard organic reactions such as Vilsmeier-Haack formylation.
- These intermediates are then subjected to a Wittig reaction to introduce the ethyl group.
-
Coupling Reaction
- The furan and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired ethylated product.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding epoxides or sulfoxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) in DMF.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products
Oxidation: Epoxides, sulfoxides
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(methoxy)phenyl]ethanediamide
- N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide
- N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(fluoromethoxy)phenyl]ethanediamide
Uniqueness
N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets, thereby increasing its potential efficacy in various applications.
Propiedades
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c20-19(21,22)28-14-3-1-13(2-4-14)24-18(26)17(25)23-9-7-15-5-6-16(29-15)12-8-10-27-11-12/h1-6,8,10-11H,7,9H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTYVJMZIOFBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
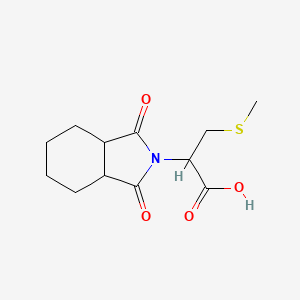
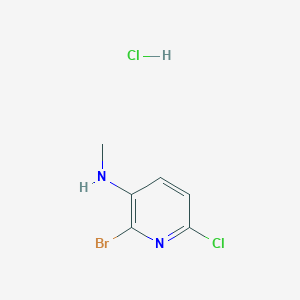
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)
![1-(3,4-dichlorophenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2550508.png)
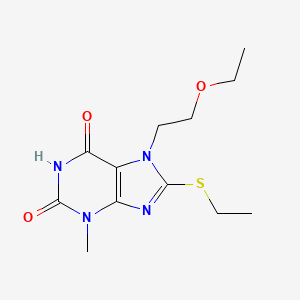
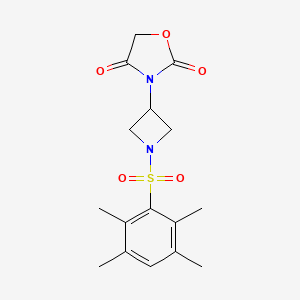
![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)
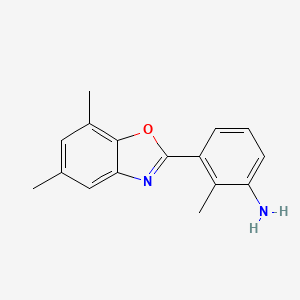
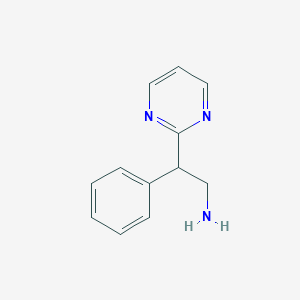
![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)
![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)
